molecular formula C15H18N2O5S2 B2790897 (E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide CAS No. 877819-12-0

(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2790897
CAS No.: 877819-12-0
M. Wt: 370.44
InChI Key: ZWVWEBUVLASKDE-FOCLMDBBSA-N
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Description

The compound (E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d]thiazole core with two sulfone groups (5,5-dioxide), a 2,5-dimethoxyphenyl substituent, and an acetamide moiety. Its molecular formula is C₁₅H₁₈N₂O₅S₂, with an average mass of 370.438 g/mol and a monoisotopic mass of 370.065714 g/mol . The stereochemistry includes two defined stereocenters (3aR, 6aS) and a Z-configuration at the double bond in the thiazol-2(3H)-ylidene system.

Properties

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-9(18)16-15-17(12-7-24(19,20)8-14(12)23-15)11-6-10(21-2)4-5-13(11)22-3/h4-6,12,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWEBUVLASKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Phenyl Ring

  • N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]Acetamide (): This analog differs in the 3,4-dimethoxyphenyl substituent compared to the target compound’s 2,5-dimethoxy substitution. The positional isomerism may alter electronic distribution and steric hindrance, affecting receptor binding or metabolic stability .
  • 2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]Acetamide (): Features a 2-methoxyphenyl group and a 2-methoxyacetamide side chain. The reduced methoxy groups (one vs. two) and the acetamide modification likely decrease hydrophobicity compared to the target compound. Its molecular mass (383.46 g/mol) is slightly higher due to the additional methoxy group .

Core Structure Variations

  • Thiadiazol Derivatives (4g and 4h, ): These compounds (e.g., 4g: C₂₁H₂₀N₄O₂S, 4h: C₂₁H₁₉ClN₄O₂S) replace the tetrahydrothieno-thiazole core with a thiadiazole ring. The presence of a dimethylamino-acryloyl group and benzamide substituents introduces distinct electronic properties. For example, IR spectra show C=O stretches at 1690 cm⁻¹ (benzamide) and 1638 cm⁻¹ (acryloyl), which are absent in the target compound .
Physicochemical and Spectral Properties
Compound Name Molecular Formula Average Mass (g/mol) Substituents Functional Groups Key Spectral Data
Target Compound (E-isomer) C₁₅H₁₈N₂O₅S₂ 370.438 2,5-Dimethoxyphenyl Acetamide, sulfone Not reported
3,4-Dimethoxyphenyl Analog C₁₅H₁₈N₂O₅S₂ 370.438 3,4-Dimethoxyphenyl Acetamide, sulfone Stereo-specific Z-configuration
2-Methoxyphenyl Analog C₁₆H₁₉N₂O₅S₂ 383.460 2-Methoxyphenyl, 2-MeOAc Methoxy-acetamide, sulfone Not reported
Thiadiazol Derivative 4g C₂₁H₂₀N₄O₂S 392.480 3-Methylphenyl, acryloyl Benzamide, acryloyl IR: 1690, 1638 cm⁻¹ (C=O)
Thiadiazol Derivative 4h C₂₁H₁₉ClN₄O₂S 426.920 3-Chlorophenyl, acryloyl Benzamide, acryloyl IR: Similar to 4g

Key Observations :

  • Methoxy substituent positions (2,5 vs. 3,4 or 2-methoxy) influence electronic effects: 2,5-dimethoxy may create a symmetrical electron-donating profile, whereas 3,4-dimethoxy could increase steric bulk near the core.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization, sulfonation, and condensation. Key steps:

Thieno-thiazole core formation : React a thiophene precursor with a sulfonating agent (e.g., SO₃/H₂SO₄) to introduce the dioxido group .

Substitution : Introduce the 2,5-dimethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Acetamide conjugation : Condense the intermediate with acetyl chloride under anhydrous conditions, using a base like triethylamine to drive the reaction .
Critical Parameters :

  • Temperature control (<0°C for exothermic steps).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. How to confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Verify proton environments (e.g., methoxy singlet at δ 3.7–3.9 ppm, aromatic protons) .
  • IR Spectroscopy : Confirm sulfone (S=O stretching at ~1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₈H₂₁N₂O₅S₂: 433.08) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and spatial arrangement .

Advanced Research Questions

Q. How to design experiments to evaluate the enzyme inhibition potential of this compound?

Methodological Answer:

Target Selection : Prioritize enzymes with known sensitivity to thiazole derivatives (e.g., cyclooxygenase-2, kinases) .

In Vitro Assays :

  • Fluorescence-Based Activity Assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase-Glo™ for kinases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

Controls : Include positive inhibitors (e.g., celecoxib for COX-2) and DMSO vehicle controls .

Data Validation : Replicate assays in triplicate, use statistical analysis (e.g., ANOVA) to confirm significance .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Assay Variability Analysis :

  • Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .
  • Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .

Structural Re-evaluation :

  • Check for batch-to-batch purity differences via HPLC (>95% purity required) .
  • Test for stereoisomer contamination using chiral chromatography .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to identify binding pose inconsistencies .

Q. What computational methods can predict the binding modes of this compound with biological targets?

Methodological Answer:

Molecular Docking :

  • Use software like Schrödinger Suite or MOE to dock the compound into target active sites (e.g., COX-2 PDB: 5KIR) .
  • Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Pharmacophore Modeling :

  • Identify critical features (e.g., sulfone H-bond acceptors, methoxy hydrophobic groups) using LigandScout .

ADMET Prediction :

  • Calculate logP (AlogPS) and metabolic stability (CYP450 substrate likelihood) using SwissADME .

Q. How does the substitution pattern on the phenyl ring affect pharmacokinetic properties?

Methodological Answer: Structure-Activity Relationship (SAR) Approach :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., -OCH₃, -Cl, -F) at the 2,5-positions .

Property Assessment :

  • Lipophilicity : Measure logP via shake-flask method.
  • Metabolic Stability : Incubate with liver microsomes, quantify parent compound via LC-MS .

Biological Testing : Compare IC₅₀ values across analogs (see table below).

SubstituentlogPMicrosomal Stability (t½, min)IC₅₀ (COX-2, nM)
2,5-OCH₃2.14512.3
2-Cl,5-OCH₃2.8288.7
2-F,5-OCH₃2.33710.5

Key Insight : Electron-withdrawing groups (e.g., -Cl) enhance potency but reduce metabolic stability .

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